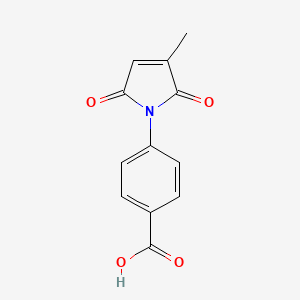

s-Triazine, 2-amino-4-anilino-6-methyl-

説明

“s-Triazine, 2-amino-4-anilino-6-methyl-” is a derivative of s-Triazine, which is a six-membered heterocyclic ring compound with three nitrogen atoms replacing carbon-hydrogen units in the benzene ring structure . The molecular formula of this compound is C10H10ClN5 and it has a molecular weight of 235.673 .

Synthesis Analysis

The synthesis of s-Triazine derivatives has been extensively studied. The starting core to afford several s-Triazine derivatives is 2,4,6-Trichloro-1,3,5-triazine (TCT), which takes advantage of its low cost and easy manipulation of three independent, readily tunable ring positions, facilitating sequential nucleophilic substitutions reactions with almost all types of nucleophiles .

Molecular Structure Analysis

The molecular structure of “s-Triazine, 2-amino-4-anilino-6-methyl-” can be represented by the InChI string: InChI=1S/C10H10ClN5/c11-6-8-14-9(12)16-10(15-8)13-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16) .

科学的研究の応用

Fluorescent Sensors and Imaging Agents

- Copper Ion Detection : 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine can serve as a symmetric fluorescent sensor for detecting copper ions (Cu²⁺) . Its fluorescence properties make it useful for analytical chemistry and environmental monitoring.

Polymer Chemistry and Materials Science

- Monomer for Polyimides : Researchers have used this compound to synthesize solution-processable polyimides. Specifically, it serves as a building block for triazine-based diamine monomers . These polyimides find applications in coatings, membranes, and flexible electronics.

作用機序

Target of Action

It is known that the compound can form a symmetric fluorescent sensor for cu 2+ , suggesting potential interactions with copper ions.

Mode of Action

It has been observed that the compound forms ribbons having centrosymmetric dimer motifs between molecules along the c-axis . This suggests that the compound may interact with its targets through a mechanism involving the formation of these dimer motifs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine. For instance, it has been observed that the compound forms a new metastable bicomponent hydrogel, which can cage a number of organic solvents . This suggests that the presence of certain solvents in the environment could potentially influence the compound’s action.

将来の方向性

s-Triazine derivatives, including “s-Triazine, 2-amino-4-anilino-6-methyl-”, continue to attract attention due to their broad spectrum of biological activities. They are being studied for their potential as antimicrobial agents, anticancer agents, and more . The future directions of research in this area will likely involve further exploration of the biological activities of these compounds and the development of novel s-Triazine derivatives with enhanced properties .

特性

IUPAC Name |

6-methyl-2-N-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-7-12-9(11)15-10(13-7)14-8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHZCJNIRZHOAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225266 | |

| Record name | s-Triazine, 2-amino-4-anilino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

s-Triazine, 2-amino-4-anilino-6-methyl- | |

CAS RN |

7426-35-9 | |

| Record name | s-Triazine, 2-amino-4-anilino-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007426359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2-amino-4-anilino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3022846.png)

![5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B3022850.png)